molecular formula C15H11N3O2S B2362150 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile CAS No. 1428366-92-0

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile

Cat. No.: B2362150
CAS No.: 1428366-92-0
M. Wt: 297.33
InChI Key: SLVQUVQRSDYWBH-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile is a compound belonging to the class of benzothiadiazine-1,1-dioxides. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .

Mechanism of Action

Target of Action

The compound, also known as 2-(1,1-dioxo-4-phenyl-1lambda6,2,3-benzothiadiazin-2-yl)acetonitrile, has been reported to interact with several targets. The primary targets include AMPA receptors and PI3Kδ . AMPA receptors are involved in fast synaptic transmission in the central nervous system, while PI3Kδ is a lipid kinase involved in cellular functions such as cell growth and survival .

Mode of Action

The compound acts as a positive allosteric modulator of the AMPA receptors . This means it enhances the activity of these receptors, leading to increased synaptic transmission. As a PI3Kδ inhibitor, the compound prevents the action of PI3Kδ, thereby inhibiting cell growth and survival .

Biochemical Pathways

The compound’s action on AMPA receptors and PI3Kδ affects several biochemical pathways. By modulating AMPA receptors, it influences the glutamatergic signaling pathway , which plays a crucial role in synaptic plasticity, a key process in learning and memory . By inhibiting PI3Kδ, it impacts the PI3K/AKT signaling pathway , which is involved in cell cycle progression, cell survival, and apoptosis .

Result of Action

The compound’s action on AMPA receptors and PI3Kδ leads to various molecular and cellular effects. Its modulation of AMPA receptors can enhance synaptic transmission, potentially improving learning and memory . Its inhibition of PI3Kδ can suppress cell growth and survival, which could be beneficial in conditions characterized by excessive cell proliferation, such as cancer .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported as KATP channel activators . These compounds have been found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .

Cellular Effects

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile has shown to have effects on various types of cells and cellular processes. For example, it has been tested for anticancer activity against various cancer cell lines including lung, ovary, prostate, breast, and colon cancers . It exhibited moderate to good inhibitory activity against these cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found that cancer cell growth inhibition by certain derivatives could be in part due to the inhibition of tubulin polymerization .

Preparation Methods

The synthesis of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound with sulfur and nitrogen-containing reagents . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile can be compared with other benzothiadiazine-1,1-dioxide derivatives. Similar compounds include:

    3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its activity as a positive allosteric modulator of AMPA receptors.

    7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits high activity in AMPA receptors. The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities.

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c16-10-11-18-17-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)21(18,19)20/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVQUVQRSDYWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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